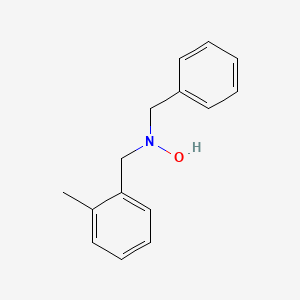
N-Benzyl-N-hydroxy-1-(2-methylphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-hydroxy-1-(2-methylphenyl)methanamine is an organic compound that features a benzyl group, a hydroxy group, and a 2-methylphenyl group attached to a methanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-hydroxy-1-(2-methylphenyl)methanamine typically involves the reaction of benzylamine with 2-methylbenzaldehyde in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N-hydroxy-1-(2-methylphenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form N-benzyl-1-(2-methylphenyl)methanamine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-benzyl-N-(2-methylphenyl)formamide.
Reduction: Formation of N-benzyl-1-(2-methylphenyl)methanamine.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-Benzyl-N-hydroxy-1-(2-methylphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-hydroxy-1-(2-methylphenyl)methanamine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzyl and 2-methylphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-1-(2-methylphenyl)methanamine: Lacks the hydroxy group, which may affect its reactivity and biological activity.
N-Benzyl-N-hydroxy-1-phenylmethanamine: Similar structure but without the methyl group on the phenyl ring, which can influence its chemical properties.
Uniqueness
N-Benzyl-N-hydroxy-1-(2-methylphenyl)methanamine is unique due to the presence of both a hydroxy group and a 2-methylphenyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
112997-84-9 |
|---|---|
Fórmula molecular |
C15H17NO |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
N-benzyl-N-[(2-methylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C15H17NO/c1-13-7-5-6-10-15(13)12-16(17)11-14-8-3-2-4-9-14/h2-10,17H,11-12H2,1H3 |
Clave InChI |
MHUQISZFYFTGSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CN(CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


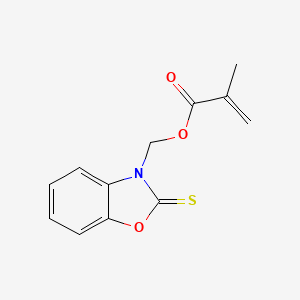



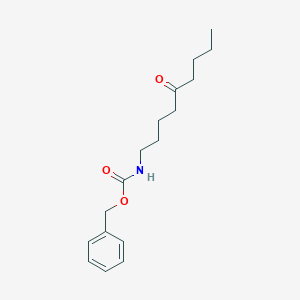
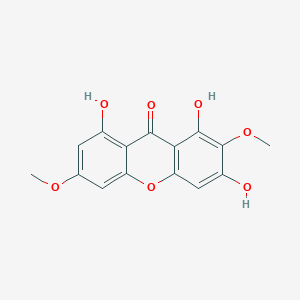
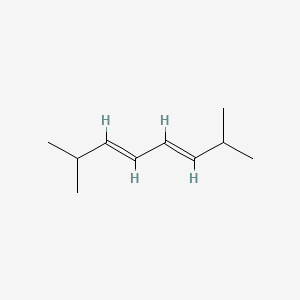

![3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14306067.png)
![2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14306070.png)

![2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol](/img/structure/B14306087.png)
![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)

